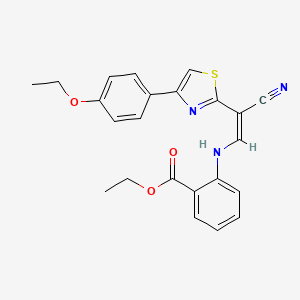![molecular formula C16H20ClNO3 B2600161 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1396765-20-0](/img/structure/B2600161.png)
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a complex organic compound characterized by its unique bicyclic structure
作用機序
Target of Action
The compound 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, also known as 2-(4-chlorophenoxy)-2-methyl-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one, primarily targets the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
This compound acts as a highly potent and selective inhibitor for JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound’s action on JAK1 and TYK2 affects the JAK-STAT signaling pathway, which is crucial for many aspects of growth, survival, development, and differentiation of cells . By inhibiting JAK1 and TYK2, the compound can disrupt this pathway, potentially leading to reduced inflammation and other effects beneficial for the treatment of autoimmune diseases .
Result of Action
The inhibition of JAK1 and TYK2 by this compound leads to a decrease in proinflammatory cytokine signaling . This can result in reduced inflammation and potentially alleviate symptoms of autoimmune diseases . The compound has shown efficacy in in vivo arthritis animal models, indicating its potential utility in treating conditions such as rheumatoid arthritis .
準備方法
The synthesis of 1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves several steps, typically starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
科学的研究の応用
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
類似化合物との比較
Compared to other similar compounds, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one stands out due to its unique bicyclic structure and the presence of the chlorophenoxy group. Similar compounds include those with different substituents on the bicyclic core or variations in the phenoxy group. These differences can significantly impact their chemical reactivity and biological activity.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,21-14-7-3-11(17)4-8-14)15(19)18-12-5-6-13(18)10-20-9-12/h3-4,7-8,12-13H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEXZMDRNQPFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCC1COC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)
![N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2600082.png)
![[3-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2600084.png)

![4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline](/img/structure/B2600087.png)

![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2600089.png)
![N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2600092.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)
![4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B2600097.png)


